molecular formula C13H18IN3 B6639838 1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide

1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide

Cat. No. B6639838
M. Wt: 343.21 g/mol
InChI Key: CLNQTJFKUDEYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as AGN 193109 and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide involves the inhibition of NOS activity. This compound binds to the active site of NOS and prevents the production of nitric oxide. This inhibition of NOS activity has been found to have various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of nitric oxide, which can have an impact on various physiological processes. The inhibition of NOS activity has been found to have potential applications in the treatment of various diseases, including cardiovascular diseases, inflammation, and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide in lab experiments include its ability to inhibit NOS activity and its potential applications in the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments. The potential side effects and toxicity of this compound need to be carefully evaluated before its use in research.

Future Directions

There are several future directions for the study of 1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the development of more selective inhibitors of NOS activity could lead to the development of more effective treatments for diseases associated with nitric oxide production.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide involves the reaction of 2-propen-1-amine with 2,3-dihydro-1H-inden-5-amine in the presence of hydroiodic acid. This reaction results in the formation of the hydroiodide salt of 1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide has been studied for its potential applications in scientific research. This compound has been found to have an inhibitory effect on the activity of the enzyme nitric oxide synthase (NOS). NOS is an important enzyme in the production of nitric oxide, which is involved in various physiological processes.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.HI/c1-2-8-15-13(14)16-12-7-6-10-4-3-5-11(10)9-12;/h2,6-7,9H,1,3-5,8H2,(H3,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNQTJFKUDEYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C(N)NC1=CC2=C(CCC2)C=C1.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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